Compound Description: This series of compounds, represented by the general structure 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole, was synthesized and evaluated for cytotoxic activity against various human cancer cell lines. [] Some compounds exhibited promising anticancer activity, with some showing lower IC50 values compared to the reference drug 5-fluorouracil. []
Compound Description: This series of compounds, with a general structure of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, was designed based on the inhibitory effects of CA-4 analogs and indoles on tubulin polymerization. [] The compounds were tested for antiproliferative activity against cancer cell lines (HeLa, MCF-7, and HT-29). [] Some exhibited potent activity, with compound 7d showing significant inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase. []
Relevance: These compounds, like 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole, contain an indole moiety. They also share a common structural element where the indole ring is substituted at the 3-position with a methylene linker connected to an amide nitrogen. []
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
Compound Description: S 18126 is a novel benzoindane derivative exhibiting high affinity for dopamine D4 receptors and selectivity over other dopamine receptor subtypes. [] Despite its potent in vitro antagonism of D4 receptors, S 18126 showed weak activity in various in vivo models assessing antipsychotic and extrapyramidal effects. []
Relevance: Although S 18126 differs significantly in its core structure from 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole, it shares a key structural feature. Both compounds feature a piperazine ring linked to the core structure via a methylene linker. This shared element suggests potential similarities in their pharmacological profiles and interactions with biological targets. []
L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2, 3b]pyridine)
Compound Description: L 745,870 is another dopamine D4 receptor antagonist with high selectivity over other subtypes. [] Like S 18126, it showed potent in vitro activity but weak in vivo effects in models for antipsychotic and extrapyramidal effects. []
Relevance: L 745,870, similar to 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole, includes a piperazine ring within its structure. The piperazine ring in L 745,870 is linked to the core pyrrolopyridine moiety through a methylene linker, highlighting a common structural motif shared with the target compound's diazepane ring connected via a methylene bridge. This structural similarity might indicate shared binding preferences or pharmacological properties between these compounds. []
Compound Description: MK-4305 is a potent dual orexin receptor antagonist with good oral pharmacokinetics and demonstrated efficacy in in vivo models. [] It is currently undergoing phase III clinical trials for the treatment of primary insomnia. []
Compound Description: This series of compounds was designed as potential positive inotropic agents. [] Their activity was evaluated by measuring left atrium stroke volume on isolated rabbit-heart preparations. [] Several compounds displayed promising inotropic activity, exceeding the potency of the standard drug Milrinone. []
Relevance: This series of compounds, including the most potent derivative, 2‐(4‐(4‐(2‐chlorobenzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide (6e), share the 1,4-diazepane ring with 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole. [] The presence of this common structural feature, despite differences in their overall structure and substitution patterns, suggests a potential for shared pharmacological properties, particularly regarding interactions with targets involved in cardiac function. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.